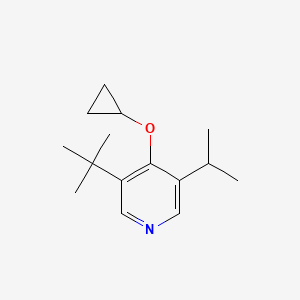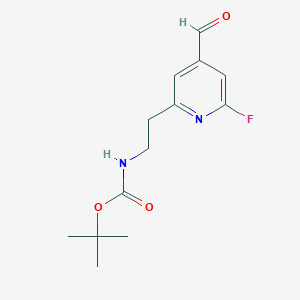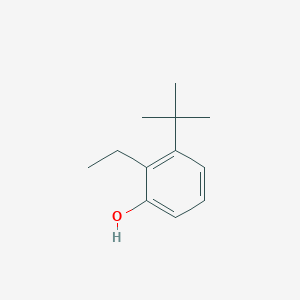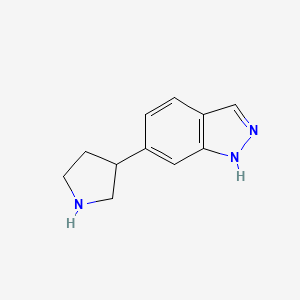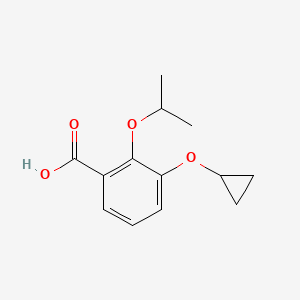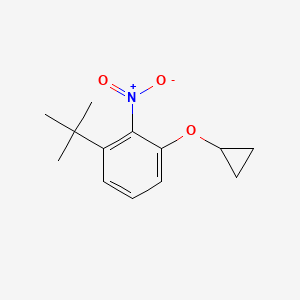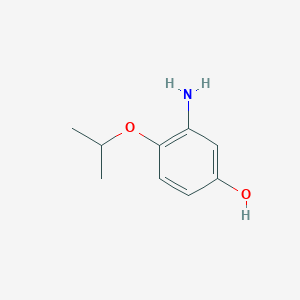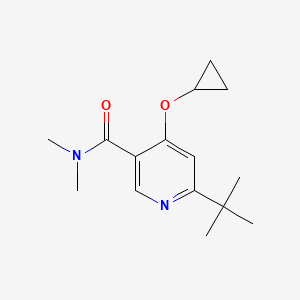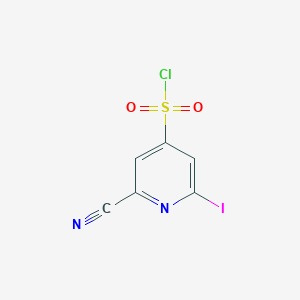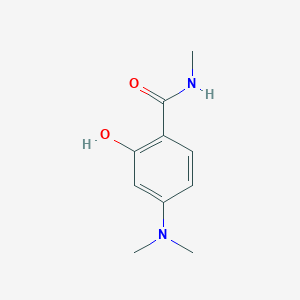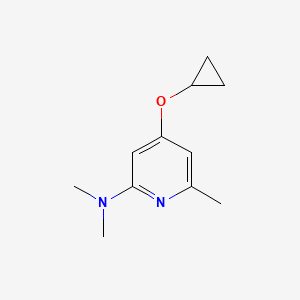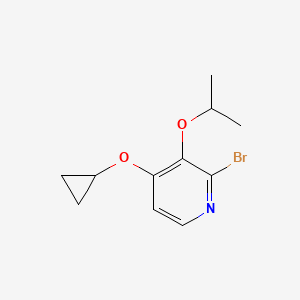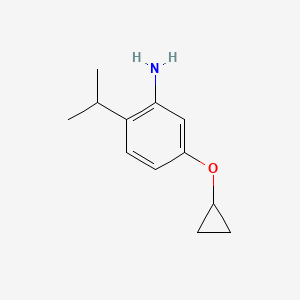
5-Cyclopropoxy-2-isopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, featuring a cyclopropoxy group and an isopropyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an aniline derivative reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves coupling the cyclopropoxy and isopropyl-substituted intermediates through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-5-(propan-2-yl)aniline: A closely related compound with similar structural features.
Cyclopropoxybenzene: Another compound featuring a cyclopropoxy group attached to a benzene ring.
Isopropylaniline: An aniline derivative with an isopropyl group.
Uniqueness
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE is unique due to the combination of its cyclopropoxy and isopropyl substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
5-cyclopropyloxy-2-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
Clé InChI |
VDNKZWOMYUBYQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)OC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


